molecular formula C16H20N2O2 B15187167 3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide CAS No. 130403-06-4

3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide

Cat. No.: B15187167
CAS No.: 130403-06-4
M. Wt: 272.34 g/mol
InChI Key: NOXRVHKRVQGPSB-UHFFFAOYSA-N
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Description

3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide is a complex organic compound that belongs to the class of benzisoxazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide typically involves multiple steps, including the formation of the benzisoxazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzisoxazole ring through cyclization of appropriate precursors.

    Amidation: Introduction of the carboxamide group via amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Involvement in pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzisoxazole Derivatives: Other compounds with similar benzisoxazole structures.

    Carboxamide Compounds: Compounds with carboxamide functional groups.

Uniqueness

3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide may have unique properties, such as higher potency, selectivity, or stability compared to similar compounds.

Properties

CAS No.

130403-06-4

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-10-6-5-7-11(2)14(10)17-16(19)15-12-8-3-4-9-13(12)20-18-15/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,17,19)

InChI Key

NOXRVHKRVQGPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC3C2CCCC3

Origin of Product

United States

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